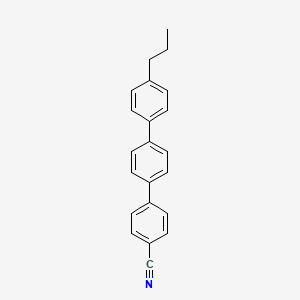

4-Cyano-4'-n-propyl-p-terphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-[4-(4-propylphenyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N/c1-2-3-17-4-8-19(9-5-17)21-12-14-22(15-13-21)20-10-6-18(16-23)7-11-20/h4-15H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZKBBQJWUEPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54296-25-2 | |

| Record name | 4-Cyano-4''-propyl-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Terphenyl Derivatives in Materials Science Research

Terphenyl derivatives, which consist of a central benzene (B151609) ring substituted with two phenyl groups, form a cornerstone of modern materials science. Their rigid, elongated molecular structure is a key determinant of their ability to form liquid crystal phases. This structural characteristic allows for a high degree of molecular ordering, which is essential for the anisotropic properties that define liquid crystals and are harnessed in a multitude of technological applications.

The versatility of the terphenyl core allows for the synthesis of a wide range of derivatives with tailored properties. By introducing different functional groups at various positions on the terphenyl backbone, scientists can fine-tune parameters such as melting point, clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and mesophase behavior. This tunability makes terphenyl derivatives invaluable for applications ranging from high-performance liquid crystal displays (LCDs) to advanced optical components and organic electronics. For instance, the inclusion of a terphenyl component, such as 5CT, in liquid crystal mixtures can raise the clearing point, making the formulation suitable for devices requiring a stable nematic phase over a broad temperature range. tandfonline.com

The Evolution of Cyano Terminated Liquid Crystals

The introduction of the cyano (-CN) group as a terminal substituent on liquid crystal molecules marked a pivotal moment in the development of liquid crystal technology. The strong dipole moment of the cyano group leads to significant intermolecular interactions, which in turn promotes the formation of stable liquid crystal phases, particularly the nematic phase, which is crucial for most display applications.

The story of cyano-terminated liquid crystals is famously linked to the synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) in 1972 by George William Gray's group at the University of Hull. wikipedia.org This discovery was a breakthrough, as 5CB exhibited a stable nematic phase at room temperature, a critical requirement for practical LCDs. wikipedia.org The success of cyanobiphenyls paved the way for the exploration of other cyano-terminated mesogens, including those with a terphenyl core. These compounds were investigated for their potential to offer even higher clearing points and different viscoelastic properties, further expanding the design space for liquid crystal materials. The cyano group's ability to stabilize liquid crystal phases and influence their alignment at interfaces has been a subject of extensive research, highlighting its critical role in the functionality of these materials. researchgate.net

Positioning of 4 Cyano 4 N Propyl P Terphenyl in Contemporary Liquid Crystal Research

Within the family of cyano-terminated terphenyls, 4-Cyano-4'-n-propyl-p-terphenyl (3CT) holds a specific and important position. The propyl (C3H7) alkyl chain, combined with the terphenyl core and the cyano terminus, results in a unique set of physical properties. Research has shown that the length of the alkyl chain in homologous series of liquid crystals has a profound effect on their mesomorphic behavior. The propyl chain in 3CT contributes to a specific balance of molecular flexibility and rigidity, influencing its transition temperatures and the types of liquid crystal phases it exhibits.

Contemporary research continues to explore the properties of 3CT and its homologues. For example, studies on the homologous series of 4-cyano-4'-n-alkyl-p-terphenyls have shown that the propyl, pentyl, and heptyl homologues all exhibit nematic phases with clearing points above 200°C. tandfonline.com This high clearing point makes 3CT and its relatives suitable for applications requiring robust performance at elevated temperatures. The specific mesophase behavior of 3CT includes transitions between crystalline and liquid crystalline states at specific temperatures. synthon-chemicals.com

| Property | Value |

| CAS Number | 54296-25-2 |

| Molecular Formula | C22H19N |

| Molecular Weight | 297.40 g/mol |

| Appearance | White to Almost white powder to crystal |

| Mesophase Behavior | Cr1 179 Cr2 synthon-chemicals.com |

Overview of Research Paradigms and Challenges for Terphenyl Mesogens

Established Synthetic Pathways for Terphenyl Core Construction

The creation of the p-terphenyl (B122091) backbone is the foundational step in the synthesis of this compound. This is typically achieved through cross-coupling reactions that form new carbon-carbon bonds between aromatic rings.

Multi-step Reaction Sequences for Aromatic Ring Coupling

The construction of unsymmetrical p-terphenyls often relies on sequential cross-coupling reactions. tandfonline.com A common and effective method is the Suzuki-Miyaura coupling , which involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. tandfonline.comacs.orgresearchgate.net For the synthesis of a p-terphenyl, this can be a one-pot, two-step process. For instance, starting with a dihalogenated benzene (B151609), the first Suzuki coupling is performed with one equivalent of an arylboronic acid, followed by a second coupling with a different arylboronic acid. tandfonline.com

Other notable cross-coupling reactions for forming the terphenyl core include:

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgillinois.edu It is known for its high functional group tolerance and the ability to form C-C bonds between various hybridized carbon atoms. wikipedia.orgorgsyn.org

Kumada Coupling: This method utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods to be developed and remains a viable option, especially for large-scale synthesis. wikipedia.orgyoutube.com

These reactions are summarized in the table below:

| Coupling Reaction | Reactants | Catalyst | Key Features |

| Suzuki-Miyaura | Arylboronic acid + Aryl halide | Palladium complex | Tolerant to a wide range of functional groups, uses relatively non-toxic boron compounds. tandfonline.comacs.org |

| Negishi | Organozinc compound + Aryl halide | Nickel or Palladium complex | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Kumada | Grignard reagent + Aryl halide | Nickel or Palladium complex | One of the earliest cross-coupling methods, cost-effective for large scale. wikipedia.orgorganic-chemistry.org |

Strategies for Introduction of the n-Propyl Terminal Chain

Once the terphenyl core is established, the n-propyl group must be introduced. A common method for this is the Friedel-Crafts acylation , followed by a reduction. researchgate.net This two-step process involves:

Acylation: The terphenyl is reacted with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a ketone. libretexts.org

Reduction: The resulting ketone is then reduced to the n-propyl group. The Wolff-Kishner reduction is a suitable method for this transformation. researchgate.net

Alternatively, a single-step Friedel-Crafts alkylation can be employed, though it can be prone to rearrangements, leading to the formation of the isopropyl isomer. msu.edu Careful selection of catalysts and reaction conditions is crucial to favor the formation of the desired n-propyl product. google.com

Incorporation of the Cyano Functionality

The final step is the introduction of the cyano (-CN) group. This is typically achieved through the cyanation of an aryl halide . Several methods exist for this transformation:

Palladium-catalyzed cyanation: This is a widely used method where an aryl bromide or iodide is reacted with a cyanide source, such as potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. wikipedia.orgnih.gov To further reduce toxicity, potassium ferricyanide (B76249) can also be used. wikipedia.org

Nickel-catalyzed cyanation: This offers a more cost-effective alternative to palladium-based methods. mdpi.com

Sandmeyer reaction: If the starting material contains an amino group, it can be converted to a diazonium salt and then displaced by a cyanide, typically from a copper(I) cyanide source. wikipedia.org

From a carboxylic acid: An alternative route involves the conversion of a carboxylic acid to an amide, which is then dehydrated to the nitrile. researchgate.net This can be achieved by first converting the carboxylic acid to an acid chloride, reacting it with ammonia (B1221849) to form the amide, and then using a dehydrating agent. researchgate.net

Challenges and Optimization in Terphenyl Synthesis

The synthesis of specifically substituted terphenyls like this compound is not without its difficulties. Key challenges lie in maximizing the yield and purity of the final product and controlling the position of the substituents on the terphenyl core.

Yield Enhancement and Purity Considerations

Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. In the context of terphenyl synthesis, side reactions such as homocoupling of the starting materials can occur during the cross-coupling steps, leading to the formation of biphenyl (B1667301) or quaterphenyl (B1678625) byproducts. tandfonline.com

To enhance yields and purity, optimization of reaction conditions is critical. This includes:

Catalyst and Ligand Selection: The choice of palladium or nickel catalyst and the associated ligands can significantly impact the efficiency and selectivity of the cross-coupling reaction. nih.govblogspot.com

Reaction Temperature and Time: Careful control of these parameters is necessary to ensure complete reaction while minimizing the formation of byproducts.

Purification Techniques: Efficient purification methods, such as column chromatography and recrystallization, are essential at each step to isolate the desired intermediate and the final product in high purity.

Regioselectivity Control in Substituent Introduction

Achieving the correct placement of the n-propyl and cyano groups on the terphenyl backbone is a significant challenge. The directing effects of the existing substituents on the aromatic rings play a crucial role in determining the position of subsequent functionalization.

For instance, in the Friedel-Crafts acylation to introduce the propyl chain precursor, the existing phenyl groups on the central benzene ring will direct the incoming acyl group. Similarly, when introducing the cyano group onto a pre-existing n-propyl terphenyl, the position of the n-propyl group will influence where the cyanation occurs.

To overcome these challenges, a strategy of sequential, directed synthesis is often employed. This involves a carefully planned sequence of reactions where the order of substituent introduction is designed to exploit the directing effects of the groups already present on the ring, thereby ensuring the desired regiochemistry of the final product. The use of protecting groups may also be necessary to block certain positions from reacting, further enhancing regiocontrol.

Advanced Derivatization for Tailored Mesomorphic Properties

The mesomorphic characteristics of this compound can be precisely engineered through advanced derivatization strategies. These modifications primarily target the rigid terphenyl core and the flexible terminal alkyl chain to fine-tune properties such as phase transition temperatures, mesophase type, and dielectric anisotropy for specific applications.

Strategies for Lateral Substituent Introduction (e.g., Fluorination)

The introduction of lateral substituents, particularly fluorine atoms, onto the terphenyl core is a highly effective strategy for modifying the mesomorphic behavior of liquid crystals. nih.govpsu.eduucf.edu This approach is favored because the small size of the fluorine atom allows for its incorporation into the molecular structure with minimal steric disruption, thereby preserving the liquid crystalline phases. mdpi.com

The primary effect of lateral fluorination is the lowering of the melting point and the suppression of smectic phases, which can broaden the nematic temperature range. psu.eduucf.edu The position and number of fluorine substituents significantly influence the physical properties of the resulting compounds. nih.govrsc.org An increase in the number of fluorine atoms tends to decrease the clearing point (the transition temperature to the isotropic liquid phase) and narrow the nematic phase range upon heating. nih.gov This is because lateral fluorine atoms can trap π-electrons, pulling them away from conjugation along the main molecular axis, which in turn can lower the birefringence of the compound. ucf.edu

Research on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls demonstrates that the degree of fluorination impacts whether the material crystallizes or undergoes a glass transition upon cooling. nih.govacs.org For instance, compounds with a higher number of fluorine atoms are more prone to crystallization. nih.gov These fluorinated terphenyls are considered valuable components for advanced liquid crystal mixtures, such as those used in ferroelectric applications, due to their low viscosity, high chemical stability, and favorable dielectric properties. nih.gov The synthesis of such fluorinated terphenyls is often achieved through methods like the Suzuki-Miyaura coupling reaction. bohrium.com

Table 1: Effect of Lateral Fluorination on Phase Transition Temperatures of 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl Derivatives

| Compound | Number of Fluorine Atoms | Phase Transition Sequence on Heating (°C) | Nematic Range (°C) |

| 2F5T3 | 2 | Cr4 → Cr3 → Cr2 → Cr1(40) → N(110) → I | 70 |

| 3F5T3 | 3 | gCr4(-67) → Cr4 → Cr3 → Cr2 → Cr1(65) → N(105) → I | 40 |

| 4F5T3 | 4 | Cr(80) → N(95) → I | 15 |

Data sourced from calorimetric studies on fluorinated terphenyl derivatives. nih.gov The notation Cr represents a crystalline phase, N represents a nematic phase, I represents the isotropic liquid phase, and gCr represents a glass of the crystal phase. The numbers in parentheses indicate the transition temperature.

Modifications of Terminal Alkyl Chains and Their Impact on Molecular Design

The structure of the terminal alkyl chain is a critical determinant of the mesomorphic properties in the 4-cyano-p-terphenyl series. nih.gov The length of this chain directly influences the molecule's aspect ratio and the balance of intermolecular forces, thereby dictating the type of liquid crystal phase that is formed.

A well-established trend in terphenyl-based liquid crystals is that shorter alkyl chains promote the formation of the nematic phase, while longer chains favor the emergence of more ordered smectic phases. nih.gov For p-terphenyls, molecules with alkyl chains up to a pentyl group are typically nematogenic. nih.gov As the chain length increases beyond this, the tendency for smectic phase formation becomes more pronounced. This behavior is attributed to the increased van der Waals interactions between the longer chains, which encourages the layered arrangement characteristic of smectic phases.

The length of the terminal chain also affects the phase transition temperatures. For instance, in a series of 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes, the nematic-isotropic (N-I) transition temperature was observed to decrease as the length of the terminal alkyloxy chain increased. researchgate.net This is explained by the dilution of the interactions between the mesogenic cores. researchgate.net Even the length of a short alkyl chain can be critical; in some fluorinated terphenyl systems, a two-carbon chain was found to be insufficient to produce desirable mesomorphic properties, highlighting the delicate balance required in molecular design. ucf.edu

The synthesis of specific 4-n-alkyl-4″-cyano-p-terphenyls can be accomplished via a multi-step process starting from p-terphenyl, involving Friedel-Crafts acylation to introduce the alkyl chain precursor, followed by reduction and subsequent conversion to the terminal cyano group. researchgate.net

Table 2: General Impact of Terminal Alkyl Chain Length on the Mesomorphism of p-Terphenyl Derivatives

| Alkyl Chain Length | Predominant Mesophase | Typical Transition Temperature Trend (N-I) |

| Short (e.g., Propyl, Pentyl) | Nematic nih.gov | Higher |

| Long (e.g., > Pentyl) | Smectic nih.gov | Lower researchgate.net |

This table represents a generalized trend observed in terphenyl-based liquid crystals.

Nematic Liquid Crystalline Phases

The nematic phase is characterized by molecules that have long-range orientational order but no long-range positional order. This combination of properties results in a fluid-like material with anisotropic physical properties.

Characterization of Nematic Phase Range

| Transition | Temperature (°C) |

| Crystal to Nematic | > Room Temperature |

| Nematic to Isotropic (Clearing Point) | > 200 |

Table showing the general nematic phase range for this compound.

Monotropic and Enantiotropic Nematic Behavior

The terms monotropic and enantiotropic describe the thermodynamic stability of the liquid crystal phases. An enantiotropic system is one where the liquid crystal phase is thermodynamically stable and can be observed on both heating and cooling cycles. Conversely, a monotropic system is one where the liquid crystal phase is only observed on cooling from the isotropic liquid state, as the melting point of the solid is higher than the clearing point.

For the homologous series of cyano-terphenyls, including the propyl, pentyl, and heptyl derivatives, the nematic phases are exhibited with clearing points all above 200°C. tandfonline.com The pentyl homologue is noted to have more than one crystalline phase, and the heptyl material shows complex melting and decomposition at its clearing point. tandfonline.com While detailed studies specifically on the monotropic versus enantiotropic nature of this compound are not extensively available in the provided context, the general behavior of similar liquid crystals suggests that the stability of the nematic phase is a key area of investigation. For instance, in related cyanobiphenyls, the nematic phase is a stable phase at room temperature, indicating enantiotropic behavior. tandfonline.com

Investigation of Order Parameter Dynamics in Nematic Phases

The degree of orientational order in a nematic liquid crystal is quantified by the order parameter, typically denoted as S. This parameter ranges from S=1 for a perfectly ordered system to S=0 for an isotropic liquid. The dynamics of the order parameter are crucial for understanding the physical properties and potential applications of the material.

Molecular dynamics simulations on similar systems, such as 4-n-pentyl-4'-cyanobiphenyl (5CB), provide insights into the behavior of the order parameter. researchgate.net These simulations, which can include all molecular degrees of freedom, reveal how factors like the molecular dipole moment influence the orientational distribution function. researchgate.net The inclusion of a charge distribution in these models can lead to a slight broadening of this function, a finding that aligns with experimental measurements from techniques like Raman spectroscopy. researchgate.net Such computational studies are instrumental in understanding the relationship between molecular structure and the macroscopic properties of the nematic phase. researchgate.net

Smectic Liquid Crystalline Phases

Smectic phases represent a higher degree of order compared to nematic phases. In addition to the orientational order of the molecules, smectic phases also exhibit a degree of positional order, with the molecules arranged in layers.

Identification of Smectic A (SmA) and Smectic C (SmC) Phases

The Smectic A (SmA) phase is the least ordered of the smectic phases, where the molecules are aligned perpendicularly to the smectic layers. In the Smectic C (SmC) phase, the molecules are tilted with respect to the layer normal. The potential for a material to exhibit smectic phases is often dependent on the nature of its terminal groups. tandfonline.com For certain molecular designs, the material can be engineered to exhibit a Smectic C phase. tandfonline.com

While specific identification of SmA and SmC phases for pure this compound is not detailed in the provided search results, the broader context of cyanobiphenyl and terphenyl systems indicates that the presence of smectic phases is a common feature. For example, in binary mixtures of related compounds, induced Smectic C phases have been observed. mdpi.com

Molecular Organization within Smectic Layers

While this compound itself primarily exhibits a nematic phase, its longer-chain homologues, such as the heptyl, octyl, and nonyl derivatives of 4-alkyl-4"-cyano-p-terphenyls, are known to form smectic phases in addition to the nematic phase. soton.ac.uk The molecular organization within these layers is heavily influenced by the molecule's polar cyano (-CN) end group.

In smectic phases, molecules are arranged in layers. The simplest orthogonal smectic phase is the smectic A (SmA) phase, where the long axes of the molecules are, on average, perpendicular to the layer planes, and there is no long-range positional order within the layers themselves. researchgate.netresearchgate.net Due to the strong dipole moment of the cyano group, cyanoterphenyls and related compounds like cyanobiphenyls and cyanostilbenes tend to form an antiparallel arrangement of molecules. dtic.mil This pairing minimizes unfavorable dipole-dipole interactions.

This antiparallel association leads to the formation of a bilayer structure within the smectic A phase. X-ray diffraction studies on analogous polar liquid crystals have shown that the measured smectic layer thickness (d) is significantly longer than the calculated length of a single molecule (l), often falling in the range of 1 < d/l < 2. dtic.mildtic.mil This indicates a partial interdigitation or overlapping of the molecules in adjacent layers, creating a bilayer structure where the polar cyano groups are localized in the center of the bilayer and the flexible alkyl chains are at the outer surfaces. dtic.mil More ordered smectic phases, like the smectic B phase, feature additional hexagonal ordering of the molecules within the layers. researchgate.net

Cholesteric (Chiral Nematic) Phases in Related Systems

The nematic phase of compounds like this compound is achiral. However, it can be transformed into a chiral nematic phase, also known as a cholesteric phase, through the introduction of a chiral substance.

Induction of Chirality via Chiral Additives

When a chiral, non-racemic molecule (a chiral dopant) is dissolved in a nematic liquid crystal host, the chirality at the molecular level is transferred to the macroscopic phase organization. beilstein-journals.orgnih.gov This results in the formation of a helical superstructure where the local average orientation of the molecules (the director) rotates continuously in a direction perpendicular to the director itself. beilstein-journals.org The distance over which the director completes a full 360° rotation is defined as the helical pitch. youtube.com

The ability of a chiral dopant to induce this helical twist is quantified by its helical twisting power (HTP). Molecules with a well-defined, conformationally restricted, and helical shape, such as helicene-like derivatives, are often highly effective chiral dopants. beilstein-journals.orgnih.gov The handedness of the resulting cholesteric helix (left- or right-handed) is determined by the absolute configuration of the chiral dopant. beilstein-journals.org The efficiency of this chirality transfer depends on the specific intermolecular interactions between the chiral dopant and the nematic host molecules. nih.gov

Thermochromic Properties of Chiral Nematic Mixtures

A key feature of the induced cholesteric phase is that its helical pitch is often temperature-dependent. This temperature sensitivity gives rise to thermochromism, the property of changing color with temperature. youtube.com These materials selectively reflect light of a wavelength that matches the pitch of the helix. youtube.com

As the temperature of the chiral nematic mixture changes, the helical pitch changes. When the material is heated, the pitch typically decreases, causing the reflected color to shift towards shorter wavelengths (from red to blue). Conversely, cooling increases the pitch, shifting the color towards longer wavelengths (from blue to red). youtube.com This phenomenon allows for the creation of materials that can be used for temperature sensing and other applications where a visual indication of temperature is desired. youtube.com

Phase Transition Mechanisms and Energetics

The transitions between the crystalline, liquid crystalline, and isotropic liquid phases are governed by specific thermodynamic and kinetic principles.

Calorimetric Analysis of Phase Transitions

Differential Scanning Calorimetry (DSC) is a primary technique used to study the phase transitions of liquid crystals. It measures the heat flow into or out of a sample as a function of temperature, revealing the temperatures and enthalpy changes (ΔH) associated with each transition. acs.orgnih.gov For this compound, the following phase transitions have been reported upon heating: from a crystalline phase (Cr) to a nematic phase (N) at 195°C, and from the nematic phase to the isotropic liquid (I) at 267°C. An additional crystal-crystal transition occurs at 179°C. synthon-chemicals.com

The enthalpy of a phase transition represents the energy required to rearrange the molecules from a more ordered state to a less ordered one. youtube.com The nematic-to-isotropic (N-I) transition typically has a very small enthalpy change because it only involves the loss of long-range orientational order, while the molecules remain in a liquid-like state. acs.orgnih.gov In contrast, melting transitions from a crystal to a liquid crystal phase involve much larger enthalpy changes, as they require the breakdown of the three-dimensional positional order of the crystal lattice. acs.orgnih.gov

The table below presents calorimetric data for a related fluorinated terphenyl derivative, illustrating the typical magnitudes of these thermodynamic parameters.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ mol⁻¹) | Entropy Change (ΔS) (J mol⁻¹ K⁻¹) |

| Iso-N | 83 | 0.8 | 2.2 |

| Cr4-Cr3 | -14 | - | - |

| Cr3-Cr2 | 10 | - | - |

| Cr2-Cr1 | 25 | - | - |

| Cr1-N | 40 | 20.8 | 66.4 |

| Crystallization (N to Cr4) | -41 | 2.4 | 10.5 |

| Data derived from studies on 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl with three fluorine atoms (3F5T3) at a scan rate of 5 °C min⁻¹. acs.org |

Kinetics of Crystallization and Glass Transition in Terphenyls

The transition from the liquid or liquid crystalline state to a solid crystalline state is not instantaneous and is governed by kinetics. Crystallization involves two main processes: nucleation (the formation of small, stable crystalline embryos) and crystal growth. tsukuba.ac.jp The rate of crystallization is highly dependent on temperature. It is typically highest at a temperature between the melting point (Tm) and the glass transition temperature (Tg). researchgate.net

Some terphenyl derivatives, particularly those with structural modifications like fluorination, may avoid crystallization upon cooling and instead form a glass. acs.org The glass transition is a reversible transition from a hard, brittle "glassy" state to a more rubbery or viscous state. wikipedia.org It is not a true first-order phase transition but rather a dynamic phenomenon that occurs over a range of temperatures. wikipedia.orgwiley-vch.de For example, a fluorinated 4-pentyl-4″-propyl-terphenyl derivative has been shown to undergo a glass transition at a temperature (Tg) of -67 °C. acs.org The kinetics of crystallization and the tendency to form a glass are influenced by factors such as the cooling rate and the molecular complexity, which can hinder the ordered packing required for crystallization. researchgate.netmdpi.com Studies on p-terphenyl have also explored the kinetics of crystal growth, noting that it can be influenced by temperature and the solvent used. rsc.org

Solid State Polymorphism

The study of the solid-state behavior of liquid crystalline materials is crucial for understanding their physical properties and for their application in various technologies. Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in liquid crystal systems, including those based on cyano-terminated mesogens. While detailed research on the solid-state polymorphism of this compound is not extensively available in peer-reviewed literature, data from commercial suppliers and research on analogous compounds provide insights into its potential polymorphic behavior.

Evidence of Polymorphism in this compound

Information from chemical suppliers suggests that this compound exhibits at least two distinct crystalline forms, often denoted as Cr1 and Cr2. A transition between these two solid states has been noted at 179 °C. This indicates that upon heating, the lower temperature crystalline form (Cr1) transforms into a higher temperature crystalline form (Cr2) before further transitioning into a liquid crystalline phase. Another supplier reports a broad melting range for the compound, from 178 °C to 263 °C, which likely encompasses the solid-to-solid transition as well as the transition from the crystalline state to the nematic liquid crystal phase and finally to the isotropic liquid.

The existence of multiple crystalline forms is a significant characteristic, as different polymorphs of a compound can have distinct physical properties, including melting points, enthalpies of fusion, and densities. These differences arise from the various ways the molecules pack in the crystal lattice.

Analogous Research in Related Compounds

To better understand the potential polymorphic behavior of this compound, it is informative to consider studies on structurally similar compounds. For instance, detailed research has been conducted on 4-cyano-4'-n-propylbiphenyl, a molecule with a biphenyl core instead of a terphenyl core but sharing the same cyano and propyl terminal groups.

Differential scanning calorimetry (DSC) and thermomicroscopic analysis of 4-cyano-4'-n-propylbiphenyl have revealed the existence of two solid crystalline phases, designated KI and KII, which are formed depending on the thermal treatment of the sample. capes.gov.br The melting points and enthalpies of fusion for these two polymorphs have been determined and are presented in the table below.

Table 1: Thermodynamic Data for the Polymorphs of 4-cyano-4'-n-propylbiphenyl

| Polymorph | Melting Point (K) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|

| KI | 338.4 (± 0.5) | 19.9 (± 0.5) |

| KII | 326.3 (± 0.3) | 16.7 (± 0.7) |

Data sourced from Haase et al. capes.gov.br

Furthermore, the higher melting modification (KI) of 4-cyano-4'-n-propylbiphenyl has been characterized by X-ray diffraction, revealing a monoclinic crystal structure with the space group P21/c. capes.gov.br The detailed crystallographic data provides a fundamental understanding of the molecular arrangement in this particular solid form.

The study of such related compounds underscores the prevalence of polymorphism in this class of materials and suggests that the different crystalline forms of this compound likely also possess unique thermodynamic and structural properties. However, without dedicated experimental studies on this compound, a detailed characterization of its polymorphs remains to be elucidated.

Influence of the Cyano Terminal Group on Liquid Crystallinity

The terminal cyano (–C≡N) group is a powerful functional group in the design of liquid crystal molecules, and its influence on the properties of this compound is profound. This group is strongly electron-withdrawing, which significantly impacts the electronic characteristics of the molecule. researchgate.net

Role in Dielectric Anisotropy

The primary role of the cyano group in many liquid crystal applications stems from its large dipole moment, which is a direct result of the significant difference in electronegativity between the carbon and nitrogen atoms. This dipole is oriented along the principal molecular axis, leading to a high positive dielectric anisotropy (Δε) in nematic liquid crystals. journaldephysique.org Materials with a positive Δε are essential for technologies like the twisted nematic cell (TNC) displays, where an electric field is used to reorient the liquid crystal directors. tandfonline.com In contrast, the introduction of a lateral cyano group can induce a negative dielectric anisotropy. tandfonline.comcolab.ws

The magnitude of the dielectric anisotropy is a key factor in determining the operating voltage of liquid crystal displays. A higher Δε generally allows for a lower threshold voltage. The strong dipole of the cyano group in compounds like this compound contributes to a significant Δε, making them suitable for various electro-optic applications.

Contribution to Molecular Polarity

Furthermore, the polarity of the cyano group can be leveraged in the formation of supramolecular liquid crystal complexes through hydrogen bonding. nih.govfrontiersin.org For instance, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. nih.govfrontiersin.org This interaction can lead to the formation of new, more stable mesophases. nih.gov The dipole moment is a critical parameter that can affect the type and stability of the resulting mesophase. nih.govfrontiersin.org

Effect of the n-Propyl Chain Length on Mesophase Stability and Range

The n-propyl (–CH₂CH₂CH₃) chain at the 4'-position of the p-terphenyl core plays a crucial role in determining the mesophase stability and the temperature range over which the liquid crystalline phase exists. The length and flexibility of such alkyl chains are known to influence the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). aps.orgresearchgate.net

For a homologous series of 4-alkyl-4''-cyano-p-terphenyls, the transition temperatures vary with the length of the n-alkyl chain. Generally, as the chain length increases, there is a tendency for the clearing point to initially decrease and then increase, often exhibiting an odd-even effect where compounds with an odd number of carbon atoms in the alkyl chain have different transition temperatures compared to those with an even number. The n-propyl chain, having three carbon atoms, contributes to a specific balance of molecular shape and flexibility that influences the molecular packing and, consequently, the stability of the mesophase.

Compared to shorter chains like methyl or ethyl, the propyl chain provides greater flexibility, which can disrupt the crystalline packing and lower the melting point. However, it is also long enough to contribute to the anisotropic intermolecular attractions necessary for liquid crystallinity. Longer chains, on the other hand, might lead to the appearance of smectic phases, where the molecules are arranged in layers. The specific length of the n-propyl group in this compound is therefore a key determinant of its nematic range. Studies on similar homologous series, such as the 4'-n-alkyl-4-cyanobiphenyls (nCBs), have shown that the flexibility of the end chains plays a significant role in the phase behavior and stability. aps.org

Impact of Lateral Substituents on Mesogenic Behavior

The introduction of lateral substituents onto the rigid p-terphenyl core of the molecule can dramatically alter its mesogenic properties. These substituents can exert both steric and electronic effects, influencing transition temperatures, birefringence, and dielectric anisotropy.

Fluorination Effects on Transition Temperatures and Birefringence

Lateral fluorination, the substitution of one or more hydrogen atoms on the aromatic rings with fluorine atoms, is a common strategy to modify the properties of liquid crystals. Fluorine is a small atom with high electronegativity. mdpi.com

The introduction of lateral fluorine atoms generally leads to a decrease in the clearing point and melting point of the liquid crystal. researchgate.net This is attributed to the steric effect of the fluorine atom, which increases the width of the molecule and disrupts the parallel packing of the molecules in the mesophase. However, the effect can be complex and depends on the position and number of fluorine substituents. nih.gov In some cases, lateral fluorination can also suppress the formation of smectic phases. researchgate.net

Table 1: Effect of Lateral Fluorination on Phenyl-Tolan Liquid Crystal Properties researchgate.net

| Number of Lateral Fluorine Substituents | Clearing Point (°C) | Birefringence (Δn) | Dielectric Anisotropy (Δε) |

| 0 | High | ~0.37 | 3.1 |

| 1 or more | Decreases | 0.32-0.37 | Increases (up to 20.6) |

Note: Data is for a series of multi-fluorinated phenyl-tolane liquid crystals and is illustrative of general trends.

Steric and Electronic Contributions of Halogen Atoms

Besides fluorine, other halogen atoms like chlorine can also be used as lateral substituents. The effects of these larger halogens are more pronounced due to their greater size (steric effect) and different electronic properties.

The insertion of a lateral chlorine atom, for instance, significantly impacts the type and stability of the mesophases formed. The larger size of chlorine compared to fluorine causes a greater disruption of molecular packing, often leading to a more significant depression of the clearing temperature.

The electronic effect of the halogen substituent is also important. The strong electronegativity of halogens introduces a lateral dipole moment. In the case of fluorine, this can be used to tune the dielectric anisotropy. For example, while a terminal cyano group leads to a positive Δε, a lateral fluoro-substituent can be used to create materials with negative Δε, which are required for different display modes like in-plane switching (IPS) and vertically aligned (VA) LCDs. tandfonline.com The introduction of two adjacent fluorine atoms can be particularly effective in creating a high negative Δε. tandfonline.comcolab.ws

Conformation and Molecular Shape Analysis

Steric Hindrance: The hydrogen atoms on adjacent rings create a steric clash that favors a twisted conformation.

π-Conjugation: The electronic conjugation between the aromatic rings is maximized in a planar arrangement.

This balance results in a non-zero torsion angle, which affects the molecule's aspect ratio and intermolecular interactions, thereby influencing the stability of the nematic phase. For instance, a more twisted structure, as might be induced by a lateral substituent like a methyl group, can disrupt the parallel alignment of molecules, leading to a decrease in the clearing point temperature. researchgate.net

Calamitic liquid crystals are fundamentally characterized by their elongated, rod-like molecular shape. nih.gov This anisotropy is the primary driver for the formation of orientationally ordered phases like the nematic and smectic phases. The design of these molecules follows several key principles to enhance mesophase stability:

Rigid Core: A rigid core, typically composed of linked phenyl rings, provides the necessary structural integrity and promotes anisotropic intermolecular interactions. nih.gov In this compound, the p-terphenyl unit serves as this rigid core.

Anisotropic Aspect Ratio: The length of the molecule should be significantly greater than its width. This high aspect ratio favors the parallel alignment necessary for liquid crystalline ordering.

Terminal Groups: Flexible terminal groups, such as the n-propyl chain in this case, are crucial. nih.gov They lower the melting point of the rigid core, extending the temperature range over which the liquid crystal phase is stable. researchgate.net The length and nature of this alkyl chain can significantly influence the type of mesophase formed. ijres.org

Polar Groups: A terminal polar group, like the cyano (-CN) group, can introduce strong dipole moments. ijres.org These dipoles enhance the intermolecular attractions and contribute to the stability of the mesophase, often leading to the formation of smectic phases through antiparallel pairing of molecules. ijres.org

The general structure of calamitic liquid crystals can be represented as having terminal groups (R1, R2), ring systems (M1, M2, M3), and linking groups (L1, L2). nih.gov

Free Volume Concept in Liquid Crystal Formation

The concept of free volume offers a thermodynamic perspective on phase transitions in liquid crystals. researchgate.nettandfonline.comtandfonline.com Free volume can be defined as the volume in a liquid or solid that is not occupied by the constituent molecules. nsf.govacs.org The formation of liquid crystal phases can be seen as a process that minimizes the free volume of the system. researchgate.nettandfonline.comtandfonline.com

When molecules pack together, the efficiency of this packing and the resulting free volume are directly related to the molecular shape. researchgate.nettandfonline.comtandfonline.com For rod-like molecules, a parallel arrangement is a highly efficient way to pack and minimize the interstitial space, leading to the formation of the nematic phase. tandfonline.com Any deviation from an ideal rod shape can increase the free volume, potentially destabilizing the mesophase and lowering the clearing point. researchgate.net

The volume changes at phase transitions provide insight into the degree of molecular ordering and freedom. For example, the volume change at a nematic to isotropic liquid transition is typically small, reflecting the small enthalpy change associated with the loss of long-range orientational order. tandfonline.com For 4-octyl-4′-cyanobiphenyl (8CB), a related compound, the volume change at the Smectic A to Nematic transition is only about 0.05%, while the Nematic to Isotropic transition shows a change of 0.35%. tandfonline.com This suggests that the packing efficiency changes subtly between different mesophases.

Correlation between Molecular Architecture and Electro-Optical Parameters

The molecular architecture of liquid crystals like this compound has a direct and profound impact on their electro-optical properties, which are critical for their application in display devices. researchgate.net Key parameters include the dipole moment, polarizability, and anisotropy of polarizability.

Dipole Moment (µ): The strong cyano (-CN) group gives the molecule a large dipole moment. ijres.org This permanent dipole is crucial for the molecule's ability to reorient in an applied electric field, which is the fundamental principle behind liquid crystal displays (LCDs). researchgate.net The orientation of the dipole moment relative to the long molecular axis is a key design parameter.

Polarizability (α): This is a measure of how easily the electron cloud of a molecule can be distorted by an electric field. The extensive π-conjugated system of the terphenyl core results in a high molecular polarizability.

Anisotropy of Polarizability (Δα): Because of the rod-like shape, the polarizability is not isotropic; it is greater along the long molecular axis than perpendicular to it. This anisotropy is a key determinant of the material's birefringence (Δn). A large Δα is often desirable for display applications.

The interplay of these properties, dictated by the molecular structure, determines the material's response to an electric field. The presence of the terminal propyl chain and the cyano group, combined with the rigid terphenyl core, creates a molecule with the necessary anisotropic electrical and optical properties for use in electro-optical devices. ijres.orgresearchgate.net Studies on homologous series, such as the 4-n-alkyl-4'-cyanobiphenyls (nCB), show that even small changes, like adding a methyl group to the alkyl chain, can significantly alter the dipole moment and polarizability of the system. ijres.org

Computational and Theoretical Investigations of 4 Cyano 4 N Propyl P Terphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the properties of individual molecules. These calculations provide a foundational understanding of the molecule's intrinsic characteristics, which in turn dictate its behavior in the condensed phase. For cyanoterphenyls, DFT is routinely used to explore molecular structure, electronic orbitals, and response to electric fields. researchgate.net

The first step in computational analysis is to determine the molecule's most stable three-dimensional shape, or its optimized geometry. This is achieved by finding the minimum energy conformation. For molecules like 4-Cyano-4'-n-propyl-p-terphenyl, key structural parameters include the bond lengths, bond angles, and, most importantly, the dihedral (torsional) angles between the three phenyl rings.

The p-terphenyl (B122091) core is not perfectly planar. DFT calculations on very similar molecules, such as 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyl, have been used to determine the energy barriers associated with molecular motion. acs.org The rotation of the terminal propyl and pentyl chains has calculated energy barriers of 10.3 kJ mol⁻¹ and 10.5 kJ mol⁻¹, respectively. acs.org The coupled rotation of the two internal dihedral angles of the p-terphenyl core involves a total torsional potential energy of 18 kJ mol⁻¹. acs.org These non-zero rotational barriers confirm the twisted conformation of the terphenyl backbone. This twist is a critical factor influencing the molecule's packing in the liquid crystal phase.

| Parameter | System | Calculated Value (kJ mol⁻¹) |

| Rotational Energy Barrier | Propyl Chain | 10.3 |

| Total Torsional Potential Energy | p-Terphenyl Core | 18.0 |

| Table 1: Representative DFT-calculated energy barriers for molecular rotations in a closely related propyl-pentyl-p-terphenyl system. acs.org |

The electronic properties of the molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. thaiscience.info The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. thaiscience.infofishersci.com

For p-terphenyl derivatives, the presence of a cyano (-CN) group, which is strongly electron-withdrawing, and an alkyl (-C₃H₇) group, which is weakly electron-donating, significantly influences the electronic structure. Theoretical studies on cyano-substituted aromatic molecules confirm that the cyano group generally leads to a lowering of the LUMO energy level. researchgate.netfishersci.com This reduction in the HOMO-LUMO gap can enhance the molecule's conductivity and influence its optical properties. fishersci.com DFT calculations using functionals like B3LYP are the standard method for computing these orbital energies and predicting the resulting energy gap. fishersci.commaterialsciencejournal.org A smaller energy gap typically indicates a molecule that is more chemically reactive and can be more easily electronically excited. thaiscience.info

Molecular polarizability describes how the electron cloud of a molecule is distorted by an external electric field. For rod-like liquid crystal molecules, this property is anisotropic, meaning it is different along the long molecular axis (α∥) compared to the perpendicular axes (α⊥). The difference between these values is the polarizability anisotropy (Δα), a key parameter that contributes significantly to the material's birefringence (optical anisotropy).

Computational studies on homologous series of 4-alkyl-4′′-cyano-p-terphenyls have been performed to analyze their molecular polarizabilities. spiedigitallibrary.org These calculations are typically done using DFT methods, which can accurately predict the components of the polarizability tensor. A high positive polarizability anisotropy, where α∥ is much larger than α⊥, is characteristic of calamitic (rod-shaped) liquid crystals and is essential for their application in display technologies.

The electronic asymmetry introduced by the terminal cyano and propyl groups creates a significant permanent dipole moment in the this compound molecule. The cyano group acts as an electron acceptor, while the terphenyl core and the alkyl chain act as the electron donor system. This inherent charge separation is fundamental to the molecule's dielectric properties.

Furthermore, upon absorption of light, an excited state can be formed where an electron is promoted from the HOMO to the LUMO. In molecules with this donor-acceptor structure, this can lead to an intramolecular charge transfer (ICT) event, where electron density moves from the donor part of the molecule to the acceptor part. Quantum chemical calculations can model this process by analyzing the character and distribution of the frontier orbitals and calculating the change in dipole moment between the ground and excited states.

Molecular Dynamics Simulations for Mesophase Behavior

While quantum chemistry examines individual molecules, Molecular Dynamics (MD) simulations are used to study the collective behavior of hundreds or thousands of molecules to predict bulk properties and phase behavior. nih.gov For liquid crystals, MD simulations are invaluable for understanding the formation of ordered mesophases, such as the nematic phase.

Although specific MD simulation studies for this compound are not prominent in the literature, the methodology is well-established from extensive simulations of analogous liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB). researchgate.net In these simulations:

A force field (e.g., COMPASS II, OPLS-AA) is assigned to define the potential energy of the system based on the positions of its atoms. researchgate.netmdpi.com

A simulation box is filled with molecules at a given density and temperature, and their trajectories are calculated by integrating Newton's equations of motion. nih.gov

By simulating the system at different temperatures, one can observe spontaneous phase transitions, such as the transition from an isotropic liquid to an ordered nematic phase upon cooling.

Key properties like the nematic order parameter, transition temperatures, and diffusion coefficients can be calculated from the simulation trajectories and compared with experimental data. researchgate.net

These simulations provide insight into the local structure, showing the preference for anti-parallel alignment of neighboring molecules due to strong dipole-dipole interactions from the cyano groups. researchgate.net

Theoretical Modeling of Dielectric and Optical Properties

Theoretical models are used to connect the molecular properties calculated from DFT to the macroscopic dielectric and optical properties of the bulk liquid crystal material.

The dielectric anisotropy (Δε), a critical parameter for electro-optic switching, is often modeled using the Maier-Meier theory. This model relates Δε to molecular parameters including the permanent dipole moment (μ), the polarizability anisotropy (Δα), the nematic order parameter (S), and temperature. researchgate.net The required molecular parameters (μ and Δα) are typically obtained from DFT calculations. researchgate.net

Prediction of Spectral Characteristics (e.g., UV-Vis, IR)

Predicted UV-Vis Spectral Characteristics

The UV-Vis spectrum of this compound is expected to be dominated by intense absorptions arising from π→π* electronic transitions within the conjugated p-terphenyl system. The extended π-system, composed of three interconnected phenyl rings, is the primary chromophore. The presence of the electron-withdrawing cyano (-C≡N) group and the electron-donating n-propyl group can influence the energies of these transitions.

Computational studies on similar terphenyl compounds, often employing TD-DFT calculations, indicate that the main absorption bands would likely appear in the UV region. researchgate.net For instance, the electronic absorption spectrum of a related terphenyl derivative, ethyl‐4″‐chloro‐5′‐hydroxy‐[1,1′:3′,1″‐terphenyl]‐4′‐carboxylate, showed calculated and experimental absorption maxima in the UV range. researchgate.net The π→π* transitions in conjugated aromatic systems are typically characterized by high molar absorptivity. uobabylon.edu.iq

The electronic transitions are governed by the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. The energy difference between these orbitals dictates the wavelength of maximum absorption (λmax). For this compound, the HOMO is anticipated to be distributed across the p-terphenyl backbone, while the LUMO is expected to show significant contribution from the cyano-substituted phenyl ring due to the electron-withdrawing nature of the nitrile group.

Based on these principles, a predicted UV-Vis spectrum can be summarized as follows:

| Predicted Transition Type | Expected Wavelength Region (nm) | Associated Molecular Orbitals | Anticipated Intensity |

|---|---|---|---|

| π→π* | ~250-350 | HOMO → LUMO and others | High |

This table is a prediction based on computational studies of analogous compounds and general principles of electronic spectroscopy.

Predicted IR Spectral Characteristics

The infrared (IR) spectrum of this compound can be predicted by calculating the vibrational frequencies of its constituent functional groups using DFT methods. These calculations help in assigning the various vibrational modes, including stretching and bending vibrations. Studies on other p-terphenyl derivatives and molecules containing cyano and alkyl groups provide a solid foundation for these predictions. nih.gov

The most characteristic vibrational modes for this compound are expected to be the C≡N stretching frequency, the aromatic C-H and C=C stretching frequencies of the terphenyl core, and the aliphatic C-H stretching and bending frequencies of the n-propyl group.

A detailed breakdown of the predicted significant IR absorption bands is presented in the table below:

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description of Motion |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the n-propyl group. |

| C≡N Stretch | 2240-2220 | Stretching of the carbon-nitrogen triple bond of the cyano group. |

| Aromatic C=C Stretch | 1610-1450 | In-plane stretching of the carbon-carbon double bonds within the phenyl rings. |

| Aliphatic C-H Bend | 1470-1440 | Bending (scissoring and rocking) of the C-H bonds in the n-propyl group. nih.gov |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Out-of-plane bending of C-H bonds on the substituted phenyl rings. |

This table is a prediction based on computational studies of analogous compounds and characteristic group frequencies in IR spectroscopy.

Computational studies on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls have shown that C-H bending vibrations are sensitive to the local molecular environment and thermodynamic state. nih.gov This suggests that the predicted IR spectrum of this compound could also exhibit subtle shifts in these bands depending on its physical state (e.g., solid vs. liquid crystal phase).

Advanced Spectroscopic and Diffraction Characterization of 4 Cyano 4 N Propyl P Terphenyl and Its Mesophases

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-Cyano-4'-n-propyl-p-terphenyl. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed map of the molecule can be constructed.

In ¹H NMR spectroscopy, the protons on the terphenyl core would appear as a series of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns would allow for the assignment of protons on each of the three phenyl rings. The electron-withdrawing nature of the cyano (-CN) group would cause the protons on the adjacent phenyl ring to shift downfield (to a higher ppm value) compared to the others. The n-propyl group would exhibit characteristic signals in the aliphatic region: a triplet for the terminal methyl (-CH₃) protons, a sextet for the adjacent methylene (B1212753) (-CH₂-) protons, and another triplet for the methylene group attached to the phenyl ring.

¹³C NMR spectroscopy provides complementary information. The carbon atom of the cyano group has a distinctive chemical shift in the δ 110-125 ppm range. The spectra would also show a series of signals for the aromatic carbons of the terphenyl backbone and three distinct signals for the carbons of the n-propyl chain. Techniques like NOESY can reveal through-space correlations between protons, confirming the spatial arrangement of the substituent groups on the terphenyl framework. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic (terphenyl) | 7.0 - 8.0 | Multiplets |

| Propyl (-CH₂-Ar) | 2.6 - 2.8 | Triplet | |

| Propyl (-CH₂-CH₃) | 1.6 - 1.8 | Sextet | |

| Propyl (-CH₃) | 0.9 - 1.1 | Triplet | |

| ¹³C | Cyano (-C≡N) | 110 - 125 | Singlet |

| Aromatic (terphenyl) | 120 - 150 | Multiple Signals | |

| Propyl (-CH₂-Ar) | ~38 | Singlet | |

| Propyl (-CH₂-CH₃) | ~24 | Singlet | |

| Propyl (-CH₃) | ~14 | Singlet |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₂H₁₉N and a corresponding molecular weight of approximately 297.40 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 297. This peak confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly valuable as it can determine the molecular formula with high accuracy by measuring the exact mass, distinguishing it from other compounds with the same nominal mass. tandfonline.com The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would include the loss of the propyl group (M-43) leading to a fragment at m/z 254, and potentially the loss of the cyano group (M-26) resulting in a fragment at m/z 271. The base peak in the spectrum of the parent p-terphenyl (B122091) is the molecular ion, indicating the stability of the aromatic core. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₂₂H₁₉N | --- |

| Molecular Weight | 297.40 | Calculated |

| Molecular Ion (M⁺˙) | m/z 297 | Confirms molecular weight |

| Major Fragments | m/z 254 | [M - C₃H₇]⁺, Loss of propyl group |

| m/z 271 | [M - CN]⁺, Loss of cyano group |

Vibrational Spectroscopy

Vibrational spectroscopy, including both FTIR and Raman techniques, probes the vibrational modes of the molecule. These methods are highly effective for identifying functional groups and studying the subtle changes in intermolecular interactions that occur during phase transitions.

FTIR spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation. swarthmore.edu The spectrum provides a unique molecular fingerprint.

Key absorption bands would include:

C≡N Stretch: A sharp, medium-intensity peak between 2222-2260 cm⁻¹, characteristic of the nitrile group. researchgate.net The presence and sharpness of this peak are strong indicators of the cyano-substituted structure.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching of the C-H bonds in the n-propyl group.

Aromatic C=C Bending: A series of absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the terphenyl aromatic ring system.

Table 3: Principal FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H | Stretch | Medium to Weak |

| 2850 - 2960 | Aliphatic C-H (Propyl) | Stretch | Medium |

| 2222 - 2260 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| 1450 - 1600 | Aromatic C=C | Ring Stretch | Medium |

Raman spectroscopy is exceptionally powerful for investigating the temperature-dependent phase transitions of liquid crystals. aps.orgreading.ac.uk By monitoring changes in the Raman spectrum as a function of temperature, one can identify transitions between solid, smectic, nematic, and isotropic phases. researchgate.net

The analysis focuses on specific vibrational bands that are sensitive to molecular order and intermolecular interactions. For this compound, the C≡N stretching mode and the phenyl ring breathing modes are particularly informative. aps.orgreading.ac.uk As the material is heated, the following changes are typically observed:

Peak Position (Frequency): Abrupt shifts in the peak positions of key bands often signify a phase transition, reflecting a change in the local molecular environment and conformation.

Peak Width (FWHM): The full width at half maximum (FWHM) of the bands generally increases with temperature. This broadening is associated with increased molecular motion and a decrease in structural order as the material transitions to a less ordered phase (e.g., from smectic to nematic).

Intensity: The relative intensities of certain peaks can change, indicating alterations in molecular polarizability and orientation.

These spectral parameters, when plotted against temperature, provide a detailed map of the phase transition temperatures and offer insights into the molecular dynamics of each phase. researchgate.net

X-ray Diffraction (XRD) and X-ray Scattering Techniques

X-ray techniques are fundamental for determining the long-range structural order in liquid crystal mesophases, providing direct measurements of features like layer spacing.

Small-Angle X-ray Scattering (SAXS) is the primary method for characterizing the layered structures of smectic mesophases. researchgate.netmdpi.com In a smectic phase, the molecules are organized into layers, and these layers act as a diffraction grating for X-rays.

When a smectic sample of this compound is analyzed, SAXS produces a distinct Bragg diffraction peak at a low angle (2θ). The position of this peak is directly related to the smectic layer spacing, d, according to Bragg's Law: nλ = 2d sin(θ).

By measuring the layer spacing as a function of temperature, different smectic phases can be identified:

Smectic A (SmA) Phase: In the SmA phase, the molecules are, on average, oriented perpendicular to the layer planes. The layer spacing d is therefore close to the full molecular length and shows little variation with temperature. researchgate.net

Smectic C (SmC) Phase: In the SmC phase, the molecules are tilted with respect to the layer normal. This tilt causes the layer spacing d to be smaller than the molecular length. The tilt angle typically increases as the temperature decreases, resulting in a corresponding decrease in the measured layer spacing. researchgate.net

The sharpness of the SAXS diffraction peak also provides information about the quality of the layered order. A sharp peak indicates well-defined, highly correlated layers (long-range positional order), while a broader peak suggests a less ordered structure with short-range positional order. researchgate.netresearchgate.net In the nematic phase, the long-range positional order is lost, and the sharp SAXS peak disappears, replaced by a diffuse scatter. aps.org

Wide-Angle X-ray Scattering (WAXS) for Intralayer Structure

Wide-Angle X-ray Scattering (WAXS) is a critical technique for probing the short-range positional order within liquid crystal phases, providing insight into the average spacing between molecules. For cyanobiphenyl and related compounds, WAXS measurements reveal distinct features for different mesophases.

Upon cooling into a smectic phase, such as a Smectic A phase, the WAXS pattern would be expected to sharpen significantly. This sharpening indicates the development of a more ordered, quasi-crystalline structure within the smectic layers, though the intralayer arrangement remains liquid-like.

Table 1: Representative WAXS Data for Cyanobiphenyl-based Liquid Crystals

| Phase | Peak Type | Typical d-spacing (Å) | Interpretation |

|---|---|---|---|

| Nematic | Diffuse Halo | ~4-5 | Liquid-like short-range positional order |

Note: Specific WAXS data for this compound was not available in the searched literature. The data presented is based on the well-documented behavior of similar cyanobiphenyl compounds.

Polarized Optical Microscopy (POM) for Mesophase Texture Observation

Polarized Optical Microscopy (POM) is an indispensable tool for identifying liquid crystal mesophases by observing their unique optical textures. As this compound is heated from its crystalline state, it transitions through different mesophases, each with a characteristic appearance under a POM.

The compound this compound (3CT) is reported to exhibit multiple crystalline forms and a nematic phase. synthon-chemicals.com The transition from the crystalline solid to the nematic phase is observable by the melting of the solid structure into a fluid that is birefringent. The nematic phase of compounds with similar structures, like the cyanobiphenyls, is often characterized by a threaded or schlieren texture. These textures arise from defects in the director field, the local average direction of molecular orientation. For instance, 4'-n-alkyl-4-cyanobiphenyls are known to be colorless and exhibit nematic phases at various temperature ranges. ias.ac.in

Upon further heating, the material will eventually transition to an isotropic liquid, characterized by the complete disappearance of birefringence, resulting in a dark field of view under crossed polarizers.

Table 2: Mesophase Behavior of this compound (3CT)

| Transition | Temperature (°C) | Observed Texture |

|---|---|---|

| Crystal 1 (Cr1) ↔ Crystal 2 (Cr2) | 179 | Change in crystalline structure |

| Crystal (Cr) ↔ Nematic (N) | 240 | Appearance of birefringent fluid (e.g., schlieren) |

Source: Data compiled from supplier information. synthon-chemicals.com

Dielectric Spectroscopy for Dielectric Anisotropy and Crossover Frequency Determination

Dielectric spectroscopy measures the dielectric permittivity of a material as a function of frequency. For liquid crystals, this property is anisotropic and is described by two principal components: ε∥ (permittivity parallel to the molecular director) and ε⊥ (permittivity perpendicular to the director). The difference between these values, Δε = ε∥ - ε⊥, is the dielectric anisotropy.

Compounds like this compound, which possess a strong permanent dipole moment from the cyano (-C≡N) group along the long molecular axis, typically exhibit a large, positive dielectric anisotropy. ias.ac.in This property is fundamental to their application in display devices.

Table 3: Representative Dielectric Properties for Cyanobiphenyl Liquid Crystals (e.g., 5CB)

| Property | Symbol | Typical Value | Frequency/Temperature |

|---|---|---|---|

| Parallel Permittivity | ε∥ | ~18.5 | 1 kHz, 24°C |

| Perpendicular Permittivity | ε⊥ | ~7.0 | 1 kHz, 24°C |

| Dielectric Anisotropy | Δε | ~+11.5 | 1 kHz, 24°C |

Note: The values are for 5CB and serve as a reference for the expected behavior of this compound.

Birefringence Measurements using Optical Techniques (e.g., Prism Coupling)

Birefringence (Δn) is the difference between the extraordinary (n_e) and ordinary (n_o) refractive indices, which correspond to light polarized parallel and perpendicular to the liquid crystal director, respectively. This optical anisotropy is a defining feature of nematic and smectic phases.

Techniques such as prism coupling or the use of an Abbé refractometer are employed to measure n_e and n_o at various wavelengths and temperatures. For cyanobiphenyl-based liquid crystals, the birefringence is positive (n_e > n_o) and significant. For example, 4'-n-pentyl-4-cyanobiphenyl (5CB) shows a birefringence of approximately 0.20 in the terahertz frequency range. researchgate.net The refractive indices, and thus the birefringence, are dependent on temperature, generally decreasing as the temperature rises and approaching zero at the nematic-isotropic transition temperature.

Theoretical models, such as the Vuks approach, can be used to relate the macroscopic refractive indices to the molecular polarizabilities (α_e and α_o). researchgate.net

Table 4: Representative Optical Properties for a Cyanobiphenyl Liquid Crystal (5CB) at 25°C

| Property | Symbol | Typical Value (at ~589 nm) |

|---|---|---|

| Extraordinary Refractive Index | n_e | ~1.73 |

| Ordinary Refractive Index | n_o | ~1.54 |

Note: The values are for 5CB and serve as a reference for the expected behavior of this compound. The exact values are wavelength-dependent. refractiveindex.info

Applications in Advanced Electro Optical Materials Based on 4 Cyano 4 N Propyl P Terphenyl

Liquid Crystal Displays (LCDs)

In the field of liquid crystal displays (LCDs), the physical properties of the constituent liquid crystal molecules directly govern the performance of the device, including its contrast, response time, and power consumption.

The twisted nematic (TN) effect was a foundational technology for early flat-panel displays. researchgate.net In a TN-LCD, the liquid crystal molecules are arranged in a helical structure, twisting by 90 degrees between two specially treated substrates. researchgate.net The application of an electric field unwinds this helix, changing the orientation of the molecules and thus altering the passage of polarized light.

Compounds like 4-Cyano-4'-n-propyl-p-terphenyl are crucial components in liquid crystal mixtures designed for TN devices. The strong dipole moment of the terminal cyano group creates a large positive dielectric anisotropy. This property is essential as it allows the liquid crystal molecules to align themselves parallel to an applied electric field with high sensitivity, enabling the low-voltage operation characteristic of TN displays. researchgate.net While modern displays often use more complex multi-domain structures to improve viewing angles, the fundamental principles of field-induced molecular reorientation remain. researchgate.netscilit.com

The demand for high-performance displays with minimal motion blur has driven research into fast-switching liquid crystal materials. The response time of a liquid crystal is influenced by factors such as its viscosity and dielectric anisotropy. Research on multicomponent eutectic mixtures containing halogenated 4-alkyl-4′′-cyano-p-terphenyls has demonstrated their suitability for high-speed applications. researchgate.net A prepared mixture showed a total response time of just 6.5 ms (B15284909) at room temperature with a low operating voltage of 24 V, which is well-suited for fast-switching optical devices. researchgate.net This rapid switching capability is critical not only for displays but also for other advanced optical components like modulators and shutters.

Table 1: Performance of a Fast-Switching Terphenyl-Based Mixture

| Parameter | Value | Conditions |

|---|---|---|

| Total Response Time | 6.5 ms | Room Temperature, 24 V |

Data sourced from a study on halogenated 4-alkyl-4′′-cyano-p-terphenyl mixtures. researchgate.net

Dual-Frequency Addressing Systems

Dual-frequency addressing is an advanced technique used to drive liquid crystal displays, offering the potential to significantly reduce switching times. This method utilizes liquid crystal mixtures that exhibit positive dielectric anisotropy at low frequencies and negative dielectric anisotropy at high frequencies. By switching the frequency of the applied voltage, the director of the liquid crystal can be actively driven during both the turn-on and turn-off processes, resulting in much faster response.

Mixtures composed of halogenated 4-alkyl-4′′-cyano-p-terphenyls have been shown to be highly effective for these systems. researchgate.net These mixtures can possess a large positive dielectric anisotropy (above +22) at standard frequencies, which becomes negative above a relatively low crossover frequency. researchgate.net

Table 2: Dielectric Properties of a Dual-Frequency Terphenyl Mixture

| Property | Value |

|---|---|

| Low-Frequency Dielectric Anisotropy (Δε) | > 22 |

| Crossover Frequency | 14 kHz |

Data sourced from a study on halogenated 4-alkyl-4′′-cyano-p-terphenyl mixtures. researchgate.net

Polymer Dispersed Liquid Crystals (PDLC) for Smart Windows

Polymer dispersed liquid crystal (PDLC) technology is at the forefront of smart glass and switchable window applications. researchgate.netmateriability.com In a PDLC device, micro-droplets of a liquid crystal are dispersed within a solid polymer matrix. materiability.comfrontiersin.org The operating principle relies on the ability to switch the device between a light-scattering (opaque) state and a transparent state by applying an electric field.